molecular formula C8H6N4O3 B1335085 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid CAS No. 339310-80-4

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B1335085
CAS RN: 339310-80-4
M. Wt: 206.16 g/mol
InChI Key: GMGDTZSHJQPPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 339310-80-4. It has a molecular weight of 206.16 and its IUPAC name is 2-hydroxy-5-(1H-tetraazol-1-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” is 1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Pharmaceutical Intermediates

Tetrazole derivatives, including compounds like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, are important raw materials in the synthesis of various antibiotic drugs. They are widely used as pharmaceutical intermediates due to their excellent coordination properties, which can enhance the efficacy of antibiotics .

Energetic Materials Synthesis

Compounds containing tetrazole groups are known for their high nitrogen content, which contributes to excellent thermal stability and acceptable impact and friction sensitivities. These properties make them suitable precursors for nitrogen-rich energetic salts, which have applications in explosives and propellants .

Oligonucleotide Synthesis

Tetrazoles like 1H-tetrazole are commonly used as acidic activators in the oligonucleotide synthesis process. This suggests that derivatives such as 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid could potentially play a role in the synthesis of oligonucleotides for genetic research and therapeutic applications .

Medicinal Chemistry

The tetrazole moiety is significant in medicinal chemistry due to its bioisosterism with carboxylic acid groups. This allows tetrazole-containing compounds to mimic the biological activity of carboxylic acids, making them valuable in drug design for a variety of therapeutic areas .

Eco-Friendly Synthesis Approaches

Tetrazole derivatives can be synthesized using eco-friendly approaches, such as water as a solvent and moderate conditions. This makes them attractive for sustainable chemistry practices and could be applied to the synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid as well .

Explosives and Propellants

The synthesis and characterization of energetic materials that contain tetrazole units have led to the development of new primary and secondary explosives. Derivatives like 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may contribute to this field by providing new options for explosive materials with specific properties .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. It could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound forms hydrogen bonds with amino acids in their active pockets , which could influence the function of these proteins.

Biochemical Pathways

The compound’s ability to form hydrogen bonds with amino acids suggests that it may influence protein function and potentially affect various biochemical pathways .

Result of Action

Some synthesized compounds that are similar have shown significant cytotoxic effects , suggesting that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also have cytotoxic properties.

properties

IUPAC Name

2-hydroxy-5-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDTZSHJQPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389682
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

CAS RN

339310-80-4
Record name 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.